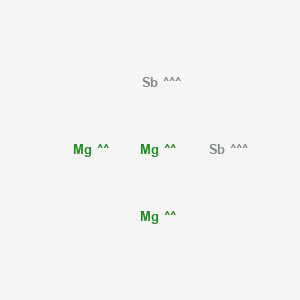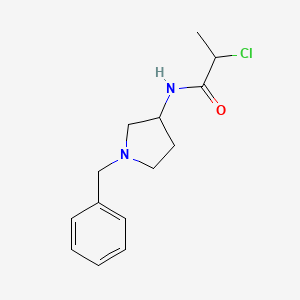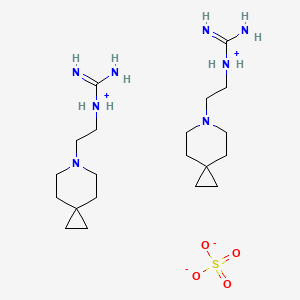
(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol
Übersicht
Beschreibung
(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, also known as 1,1-diethyl-2-tetralinol, is an organic compound belonging to the class of hydrocarbons. It is an aromatic compound with a ring structure composed of two fused rings of carbon and hydrogen atoms, and is commonly used as a laboratory reagent in organic synthesis. 1,1-diethyl-2-tetralinol is a colorless liquid with a sweet, aromatic odor, and is insoluble in water but soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Environmental Impacts of Chemical Compounds
- Brominated Flame Retardants: Studies have highlighted concerns over the environmental presence and potential health impacts of novel brominated flame retardants (NBFRs), emphasizing the need for further research on their occurrence, environmental fate, and toxicity (Zuiderveen et al., 2020).
- Pollution and Toxicity of BFRs: The pollution status and toxicological effects of certain brominated flame retardants like TBBPA and DBDPE have been reviewed, indicating their widespread production, use, and detection in environmental media, as well as their developmental and hepatorenal toxicity (Shuang et al., 2020).
Chemical Properties and Reactions
- Gas Chromatography in Flavor Characterization: Gas chromatography has been employed to characterize the mushroom-like flavor in Melittis melissophyllum L., identifying 1-Octen-3-ol as a key compound, which might hint at methodologies for analyzing volatile organic compounds (Maggi et al., 2012).
- Solubility of Hydrocarbons: Research on the solubilities of small hydrocarbons in specific ionic liquids could provide insight into the solubility behavior of complex organic molecules, which may be relevant for understanding the physical chemistry properties of "(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol" (Liu et al., 2013).
Methodological Approaches
- Chemical Recycling of Polymers: Insights into the chemical recycling of poly(ethylene terephthalate) may offer perspectives on the chemical transformation and potential applications of various organic compounds in recycling and sustainable material development (Karayannidis & Achilias, 2007).
Eigenschaften
IUPAC Name |
(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9,13H,2-5H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIKACKOJSLBZ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(CCCC2)C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B3365177.png)



![3-Hydroxy-6,7-dihydro-[1]pyrindin-5-one](/img/structure/B3365197.png)

